Piscidic Acid

Description

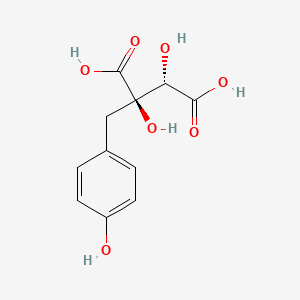

active constituent for chronic bronchitis isolated from root of Chuan-Shan-Long plant; RN given refers to cpd without isomeric designation

Properties

CAS No. |

35388-57-9 |

|---|---|

Molecular Formula |

C11H12O7 |

Molecular Weight |

256.21 g/mol |

IUPAC Name |

(2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid |

InChI |

InChI=1S/C11H12O7/c12-7-3-1-6(2-4-7)5-11(18,10(16)17)8(13)9(14)15/h1-4,8,12-13,18H,5H2,(H,14,15)(H,16,17)/t8-,11-/m1/s1 |

InChI Key |

TUODPMGCCJSJRH-LDYMZIIASA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@]([C@@H](C(=O)O)O)(C(=O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(C(=O)O)O)(C(=O)O)O)O |

melting_point |

186 - 187 °C |

physical_description |

Solid |

Synonyms |

(p-hydroxybenzyl)tartaric acid piscidic acid piscidic acid, (S-(R*,S*))-isome |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Botanical Origins of Piscidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidic acid, a naturally occurring phenolic acid, has garnered significant interest within the scientific community for its potential therapeutic applications, including antioxidant and antimicrobial properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, offering quantitative data where available, detailed experimental protocols for its isolation and quantification, and a proposed biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species, with notable concentrations found in the Leguminosae and Cactaceae families. Its presence is also documented in plants exhibiting crassulacean acid metabolism (CAM). The primary and other notable botanical sources are detailed below.

Primary Natural Sources

-

Piscidia piscipula (Jamaican Dogwood): The root bark of this plant, belonging to the Leguminosae family, is a well-established source of this compound and its derivatives.[1] This species has traditional uses as an analgesic and sedative.

-

Opuntia ficus-indica (Prickly Pear Cactus): Various parts of the prickly pear cactus, including the fruits (pulp and seeds) and cladodes (pads), are rich in this compound.[2][3] It is often the most abundant phenolic acid in this plant.[3]

Other Documented Sources

-

Cimicifuga simplex and other Cimicifuga species (Black Cohosh): this compound and its esters have been isolated from the rhizomes of these plants, which are used in traditional medicine for inflammatory conditions.[4][5][6]

-

Narcissus poeticus (Poet's Daffodil): The bulbs of this flowering plant have been identified as a source of this compound.[7][8][9]

-

Dioscorea nippoinica: This medicinal plant, used in the treatment of chronic bronchitis, also contains this compound.

-

Cajanus cajan (Pigeon Pea): The roots of the pigeon pea secrete this compound, which is believed to play a role in phosphorus acquisition from the soil.[10][11]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant analyzed, and the cultivar. The following table summarizes the available quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | Cultivar/Variety | Concentration (mg/kg of Dry Matter) | Reference |

| Opuntia ficus-indica | Seeds | Nopal espinoso | 171.60 (total phenolic acids) | [2] |

| Opuntia ficus-indica | Seeds | Fresa | 19.05 (total phenolic acids) | [2] |

Note: Data for other identified sources is currently limited in the scientific literature.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline for the extraction of this compound from plant tissues, adapted from methods used for Opuntia ficus-indica.[3]

Materials:

-

Fresh or freeze-dried plant material (e.g., fruits, seeds, cladodes)

-

Methanol (80% aqueous solution)

-

Formic acid

-

Ultrasonic bath

-

Centrifuge

-

0.45 µm syringe filters

Procedure:

-

Sample Preparation: Grind the plant material into a fine powder.

-

Extraction Solvent Preparation: Prepare a solution of 80% methanol in water, acidified with 1% formic acid.

-

Extraction:

-

To 1 gram of the powdered plant material, add 10 mL of the extraction solvent.

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

-

Re-extraction: Repeat the extraction process on the remaining plant pellet with an additional 10 mL of the extraction solvent to ensure complete extraction of this compound.

-

Pooling and Filtration: Combine the supernatants from both extractions and filter the pooled extract through a 0.45 µm syringe filter to remove any particulate matter.

-

Storage: Store the final extract at -20°C until further analysis.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A linear gradient starting with a low percentage of Solvent B, gradually increasing to elute compounds of increasing hydrophobicity. A typical gradient might be:

-

0-5 min: 5% B

-

5-20 min: 5-30% B

-

20-25 min: 30-50% B

-

25-30 min: 50-5% B (return to initial conditions)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Detection Wavelength: this compound can be detected at its UV absorbance maximum, typically around 280 nm.

-

Quantification: Create a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extracts can then be determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Experimental Workflows

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to originate from the shikimate pathway, similar to other plant phenolic acids. The following diagram illustrates a plausible biosynthetic route.

Caption: A proposed biosynthetic pathway for this compound, starting from chorismate.

General Workflow for the Isolation of this compound

The following diagram illustrates a typical experimental workflow for the isolation and purification of this compound from a natural source.

Caption: A generalized workflow for the isolation and purification of this compound.

Conclusion

This compound is a promising natural compound found in a variety of plant species, with Piscidia piscipula and Opuntia ficus-indica being particularly rich sources. The methodologies outlined in this guide provide a solid foundation for the extraction, quantification, and further investigation of this bioactive molecule. While quantitative data remains limited for many of its sources, the provided protocols and biosynthetic hypothesis offer a starting point for more in-depth research. Continued exploration of the natural distribution and biological activities of this compound is warranted to fully realize its potential in the fields of medicine and drug development.

References

- 1. Piscidia piscipula (Jamaican dogwood) - Natural Medical Protocols [naturalopinion.com]

- 2. Characterization of Bioactive Compounds of Opuntia ficus-indica (L.) Mill. Seeds from Spanish Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical Profile of Opuntia ficus-indica (L.) Mill Fruits (cv. ‘Orito’) Stored at Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

The Piscidic Acid Biosynthesis Pathway in Piscidia piscipula: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidic acid, a notable secondary metabolite identified in Piscidia piscipula (Jamaican dogwood), has garnered interest for its potential biological activities. However, the precise biosynthetic pathway of this compound in this plant remains to be fully elucidated. This technical guide synthesizes the current understanding of phenolic acid biosynthesis to propose a putative pathway for this compound formation in Piscidia piscipula. Drawing from established knowledge of the shikimate and phenylpropanoid pathways, this document outlines the likely enzymatic steps, precursor molecules, and potential regulatory mechanisms. Furthermore, it provides a framework of experimental protocols and data presentation standards to guide future research aimed at validating and quantifying this proposed pathway. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the biochemistry of Piscidia piscipula and the therapeutic potential of its constituents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Piscidia piscipula is hypothesized to originate from the well-established shikimate and phenylpropanoid pathways, which are central to the synthesis of aromatic amino acids and a vast array of phenolic compounds in plants[1][2][3][4]. The structure of this compound, 2-(4-hydroxybenzyl)tartaric acid, strongly suggests a convergence of intermediates from these primary metabolic routes.

The proposed pathway can be divided into two main branches:

-

Formation of the p-Hydroxyphenyl unit: This moiety is likely derived from L-phenylalanine, a direct product of the shikimate pathway[2][3]. A series of enzymatic reactions, characteristic of the phenylpropanoid pathway, are expected to convert L-phenylalanine into p-coumaric acid, a key intermediate[5][6].

-

Formation of the Tartaric Acid unit and Condensation: The C4 dicarboxylic acid backbone of this compound is proposed to be derived from an intermediate of the Krebs cycle, such as oxaloacetate or a related compound. A key condensation reaction between a derivative of p-coumaric acid and the C4 precursor would form the basic skeleton of this compound, followed by subsequent hydroxylation and reduction steps.

Key Enzymes and Reactions

The following table summarizes the key enzymes and their putative roles in the proposed this compound biosynthesis pathway.

| Enzyme | Abbreviation | Proposed Reaction | Metabolic Pathway |

| Phenylalanine Ammonia-Lyase | PAL | Deamination of L-phenylalanine to cinnamic acid. | Phenylpropanoid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation of cinnamic acid to p-coumaric acid. | Phenylpropanoid |

| 4-Coumarate:CoA Ligase | 4CL | Activation of p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid |

| Hydroxyphenylpyruvate Reductase | HPPR | Potential involvement in the modification of the phenylpropanoid intermediate. | Phenolic Acid Biosynthesis |

| Tartrate Synthase/Hydroxylase | (Hypothetical) | Catalyzes the formation of the tartaric acid moiety and its condensation with the p-hydroxyphenyl unit. | Proposed this compound Pathway |

| Piscidate Dehydrogenase | (Hypothetical) | Final reduction step to yield this compound. | Proposed this compound Pathway |

Pathway Visualization

The following diagram illustrates the proposed biosynthetic pathway of this compound.

Potential Regulatory Mechanisms

The biosynthesis of secondary metabolites is tightly regulated in response to developmental cues and environmental stimuli[7][8]. The regulation of the proposed this compound pathway is likely interconnected with the control of the upstream shikimate and phenylpropanoid pathways.

Transcriptional Regulation

Key enzymes in the phenylpropanoid pathway, such as PAL, C4H, and 4CL, are known to be regulated at the transcriptional level by various families of transcription factors, including MYB, bHLH, and WD40 proteins[9][10]. These transcription factors can act as activators or repressors of gene expression in response to signals such as light, wounding, and pathogen attack.

Signaling Pathway

The following diagram illustrates a generalized signaling pathway for the induction of phenylpropanoid biosynthesis, which may also influence the production of this compound.

Experimental Protocols

Validating the proposed pathway and quantifying its intermediates and products requires a combination of biochemical and molecular biology techniques. The following sections outline general protocols that can be adapted for the study of this compound biosynthesis in Piscidia piscipula.

Plant Material and Extraction

-

Plant Material: Collect fresh tissues (leaves, roots, stems) of Piscidia piscipula. Immediately freeze in liquid nitrogen and store at -80°C until use.

-

Extraction of Secondary Metabolites:

-

Grind frozen plant tissue to a fine powder in liquid nitrogen.

-

Extract the powder with a suitable solvent system (e.g., 80% methanol) with sonication.

-

Centrifuge the extract to pellet cell debris.

-

Collect the supernatant for analysis.

-

Quantitative Analysis of this compound

The concentration of this compound and its precursors can be determined using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm or MS with electrospray ionization |

| Standard | Purified this compound for calibration curve |

Enzyme Assays

The activity of key enzymes in the proposed pathway can be measured spectrophotometrically by monitoring the change in absorbance due to the consumption of substrate or formation of a product.

General Protocol for Phenylalanine Ammonia-Lyase (PAL) Assay:

-

Enzyme Extraction: Homogenize fresh plant tissue in an extraction buffer (e.g., Tris-HCl pH 8.8, with PVPP and β-mercaptoethanol). Centrifuge to obtain a crude enzyme extract.

-

Assay Mixture: Prepare a reaction mixture containing the enzyme extract and L-phenylalanine in a suitable buffer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined time.

-

Measurement: Stop the reaction (e.g., by adding HCl) and measure the absorbance at 290 nm, which corresponds to the formation of cinnamic acid.

-

Calculation: Calculate enzyme activity based on the change in absorbance over time and the molar extinction coefficient of cinnamic acid.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the investigation of the this compound biosynthesis pathway.

Quantitative Data Summary (Hypothetical)

As specific quantitative data for the this compound biosynthesis pathway in Piscidia piscipula is not available, the following table provides a template for how such data should be presented once obtained.

| Metabolite | Tissue | Concentration (µg/g FW) | Method |

| L-Phenylalanine | Leaf | Data to be determined | HPLC-MS |

| Cinnamic Acid | Leaf | Data to be determined | HPLC-MS |

| p-Coumaric Acid | Leaf | Data to be determined | HPLC-MS |

| This compound | Leaf | Data to be determined | HPLC-MS |

| This compound | Root | Data to be determined | HPLC-MS |

| Enzyme | Tissue | Specific Activity (nmol/min/mg protein) | Method |

| PAL | Leaf | Data to be determined | Spectrophotometric Assay |

| C4H | Leaf | Data to be determined | Spectrophotometric Assay |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit proposed, overview of the this compound biosynthesis pathway in Piscidia piscipula. The outlined pathway, based on fundamental principles of plant secondary metabolism, serves as a strong starting point for empirical investigation. Future research should focus on the identification and characterization of the specific enzymes and genes involved in the later, unique steps of this compound formation. The application of modern 'omics' technologies, such as transcriptomics and proteomics, in conjunction with traditional biochemical approaches, will be instrumental in validating this proposed pathway and uncovering its regulatory networks. A thorough understanding of how Piscidia piscipula synthesizes this compound will not only contribute to the fundamental knowledge of plant biochemistry but also pave the way for the potential biotechnological production and therapeutic application of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. The shikimate pathway: gateway to metabolic diversity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Piscidic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidic acid, a naturally occurring phenolic acid found in a variety of plant species, has garnered significant attention within the scientific community. Its diverse biological activities, including antioxidant, antimicrobial, and cholesterol-lowering properties, position it as a compound of interest for pharmaceutical and nutraceutical applications. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological functions. Data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical Identity and Nomenclature

This compound is structurally a derivative of tartaric acid, featuring a p-hydroxybenzyl substituent. Its precise chemical identity is crucial for accurate research and documentation.

Table 1: Chemical Identification of this compound

| Identifier | Data | Citation(s) |

|---|---|---|

| IUPAC Name | (2R,3S)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid | [1] |

| Synonyms | (p-hydroxybenzyl)tartaric acid, (+)-Piscidic acid, Aquacacteen | [1][2] |

| CAS Numbers | 35388-57-9 ((+)-Piscidic acid); 469-65-8 (general) | [1][2][3][4][5][6] |

| Molecular Formula | C₁₁H₁₂O₇ | [1][2][3][6][7] |

| Chemical Structure |

| Natural Sources | Opuntia ficus-indica, Piscidia piscipula, Cimicifuga sp., Sophora sp., Quillaja sp. |[3][6][8] |

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, formulation, and mechanism of action in biological systems.

Quantitative Physical Properties

A summary of the key quantitative physicochemical data is presented below. Note that some values, such as boiling point, are estimates derived from computational models.

Table 2: Quantitative Physicochemical Data for this compound

| Property | Value | Citation(s) |

|---|---|---|

| Molecular Weight | 256.21 g/mol | [1][2][6][7] |

| Melting Point | 186-187 °C | [2] |

| Boiling Point | ~519.5 °C at 760 mmHg (Estimated) | |

| Optical Rotation | [α]D²⁰ +41.02° (c = 2.65) | [2] |

| pKa | 3.09 ± 0.13 (Predicted) |

| logP (o/w) | -0.174 (Estimated) | |

Qualitative Physical and Solubility Properties

The appearance and solubility of this compound are critical for its extraction, purification, and use in experimental assays.

Table 3: Qualitative and Solubility Data for this compound

| Property | Description | Citation(s) |

|---|---|---|

| Appearance | White to off-white powder; elongated prisms | [2] |

| Solubility | Soluble in: DMSO, Acetone, Ethyl Acetate, Chloroform, Dichloromethane, Water. | [2][9] |

| Practically Insoluble in: Chloroform (conflicting report noted). | [2] |

| | Limited Solubility in: Water (conflicting report noted). |[3] |

Note: Conflicting reports on solubility in chloroform and water exist, which may depend on the specific experimental conditions such as temperature and pH.

Experimental Protocols

This section outlines generalized methodologies for the isolation, characterization, and analysis of this compound, designed to be adaptable for research purposes.

Isolation and Purification from Plant Material

This compound is typically isolated from plant sources, such as the cladodes of Opuntia ficus-indica, through a multi-step extraction and chromatographic process.[8]

Methodology:

-

Extraction: Dried and powdered plant material is subjected to extraction with a polar solvent, commonly methanol or 95% ethanol, often using techniques like maceration or Soxhlet extraction to produce a crude extract.

-

Solvent Partitioning: The crude extract is concentrated and then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. The fraction containing this compound is retained.

-

Column Chromatography: The enriched fraction is subjected to column chromatography over a stationary phase like silica gel. A gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is used to elute fractions of increasing polarity.

-

Fraction Analysis & Purification: Fractions are monitored by Thin-Layer Chromatography (TLC). Those containing the target compound are combined, concentrated, and may be subjected to further purification by preparative High-Performance Liquid Chromatography (HPLC) to yield highly pure this compound.[3]

Structural Elucidation and Characterization

The definitive structure of an isolated compound is confirmed through a combination of spectroscopic techniques.[10][11]

Methodologies:

-

Mass Spectrometry (MS): Used to determine the molecular weight and elemental formula of the compound. Fragmentation patterns can provide clues about the structure.[11]

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule (e.g., O-H from hydroxyl and carboxyl groups, C=O from carboxylic acids, and C=C from the aromatic ring) based on their characteristic vibrational frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and chemical environment of protons, revealing details about the aromatic and aliphatic parts of the molecule.

-

¹³C NMR: Shows the number and types of carbon atoms (e.g., alkyl, aromatic, carbonyl).

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[12]

-

Acidity Constant (pKa) Determination

While predicted pKa values are available, experimental determination is crucial for understanding behavior in solution. Spectrophotometric or NMR-based titration are common methods.[13][14][15]

General Spectrophotometric Protocol:

-

Prepare a stock solution of pure this compound in a suitable solvent (e.g., DMSO-water mixture).

-

Create a series of buffered solutions across a wide pH range (e.g., pH 2 to 12).

-

Add a small, constant volume of the this compound stock solution to each buffer.

-

Measure the UV-Vis absorbance spectrum for each solution. The aromatic ring in this compound provides a chromophore.

-

Plot the change in absorbance at a specific wavelength against pH.

-

Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value(s).

Biological Activities and Potential Signaling Pathways

This compound exhibits a range of biological activities that make it a candidate for further drug development. While specific signaling pathways are still under investigation, its direct interactions with enzymes and its chemical properties suggest several mechanisms of action.

-

HMG-CoA Reductase Inhibition: this compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol synthesis.[8][16][17] It has a reported IC₅₀ value of 149.6 μg/mL for this enzyme.[8][18] This inhibition directly interferes with the mevalonate pathway, leading to reduced endogenous cholesterol production.

-

Antioxidant Activity: As a phenolic acid, this compound possesses antioxidant properties.[9] It can scavenge free radicals, such as reactive oxygen species (ROS), thereby reducing oxidative stress, which is implicated in numerous chronic diseases.[9][19][20]

-

Antimicrobial Effects: Studies have shown that this compound has selective antimicrobial activity, particularly against Gram-positive bacteria like S. aureus and S. enteritidis.[9][21][22] The mechanism likely involves disruption of bacterial cell membrane integrity or inhibition of essential enzymes.

-

Estrogenic Activity: In vitro studies have reported that this compound possesses estrogenic activity, suggesting it may interact with estrogen receptors.[5][23]

-

Anti-inflammatory Properties: Extracts rich in this compound have been shown to reduce the expression of pro-inflammatory mediators like TNF-α and NO, suggesting a potential role in modulating inflammatory responses.[19]

Conclusion

This compound is a well-characterized natural product with a compelling profile of biological activities relevant to drug discovery and development. Its defined physicochemical properties, coupled with established protocols for its isolation and analysis, provide a solid foundation for further research. The compound's ability to inhibit HMG-CoA reductase and exert antioxidant and antimicrobial effects makes it a promising lead for developing new therapeutic agents for hypercholesterolemia, oxidative stress-related conditions, and bacterial infections. Future research should focus on elucidating its precise molecular signaling pathways, optimizing its bioavailability, and evaluating its efficacy and safety in preclinical and clinical models.

References

- 1. This compound | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. CAS 35388-57-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound supplier | CAS 469-65-8 | AOBIOUS [aobious.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+)-Piscidic acid phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]

- 7. merckindex.rsc.org [merckindex.rsc.org]

- 8. Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | CAS:469-65-8 | Manufacturer ChemFaces [chemfaces.com]

- 10. youtube.com [youtube.com]

- 11. lehigh.edu [lehigh.edu]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. dovepress.com [dovepress.com]

- 17. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and anti-inflammatory activity of a flavonoid-rich concentrate recovered from Opuntia ficus-indica juice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Natural Antioxidants: Fascinating or Mythical Biomolecules? | MDPI [mdpi.com]

- 21. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antimicrobial and Antibiofilm Activity against Staphylococcus aureus of Opuntia ficus-indica (L.) Mill. Cladode Polyphenolic Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

The Multifaceted Biological Activities of Piscidic Acid and Its Derivatives: A Technical Guide

Introduction

Piscidic acid, a phenolic compound predominantly found in the plant kingdom, has garnered increasing interest within the scientific community for its diverse range of biological activities. This technical guide provides an in-depth overview of the current understanding of the bioactivities of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.

Key Biological Activities

This compound and its derivatives have demonstrated a spectrum of biological effects, including antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties.

Antioxidant Activity

This compound exhibits notable antioxidant properties, primarily attributed to its phenolic structure which enables it to act as a free radical scavenger. While specific IC50 values for the pure compound in DPPH and ABTS radical scavenging assays are not extensively reported in the readily available literature, extracts of plants rich in this compound have shown significant antioxidant capacity.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is an area of active investigation. It is hypothesized to exert its effects through the modulation of key inflammatory pathways. However, specific quantitative data, such as IC50 values for the inhibition of inflammatory mediators like nitric oxide (NO) or cyclooxygenase (COX) enzymes, for this compound and its derivatives are not yet well-documented.

Anticancer Properties

Emerging evidence suggests that this compound and its derivatives may possess anticancer activities. Studies on piscidinol A, a structurally related compound, have shown cytotoxic effects against various cancer cell lines. However, direct cytotoxicity data (IC50 values) for this compound against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) are limited in the current literature.

Antimicrobial Activity

This compound has been reported to have antimicrobial properties.[1] Furthermore, synthetic derivatives of this compound have been shown to exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal strains.

HMG-CoA Reductase Inhibition

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. This finding suggests a potential role for this compound in the management of hypercholesterolemia.

Neuroprotective Potential

Phenolic acids, as a class of compounds, are known to possess neuroprotective properties, often attributed to their antioxidant and anti-inflammatory activities. While the specific neuroprotective mechanisms of this compound are yet to be fully elucidated, it is postulated to mitigate oxidative stress-induced neuronal damage.

Quantitative Data on Biological Activities

To facilitate comparative analysis, the available quantitative data on the biological activities of this compound and its derivatives are summarized in the tables below. It is important to note that data for this compound itself is limited in some categories, with more information available for related compounds or derivatives.

Table 1: HMG-CoA Reductase Inhibitory Activity of this compound

| Compound | Assay | IC50 Value | Reference |

| This compound | HMG-CoA Reductase Inhibition | 149.6 µg/mL | [1] |

Table 2: Cytotoxicity of Piscidinol A Derivatives (Structurally related to this compound)

| Compound | Cell Line | IC50 (µM) | Reference |

| Piscidinol A derivative 6e | DU145 (Prostate Cancer) | 5.38 | [2] |

| Piscidinol A derivative 6i | DU145 (Prostate Cancer) | 5.02 | [2] |

Note: Further research is required to establish a comprehensive quantitative profile for the various biological activities of this compound and a wider range of its derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the assessment of the biological activities of this compound and its derivatives.

Antioxidant Activity Assays

3.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

Reagents: DPPH solution (0.1 mM in methanol), test compound solutions (various concentrations), and a positive control (e.g., ascorbic acid).

-

Procedure:

-

Add 100 µL of the test compound solution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

3.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

-

Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions, and a positive control (e.g., Trolox).

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add 190 µL of the diluted ABTS•+ solution to a 96-well plate.

-

Add 10 µL of the test compound solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

-

HMG-CoA Reductase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of HMG-CoA reductase.

-

Reagents: HMG-CoA reductase assay kit (containing HMG-CoA reductase, HMG-CoA, NADPH, and assay buffer), test compound solutions, and a positive control (e.g., pravastatin).

-

Procedure:

-

In a 96-well plate, add the assay buffer, NADPH, and the test compound.

-

Initiate the reaction by adding HMG-CoA.

-

Immediately measure the decrease in absorbance at 340 nm in a kinetic mode at 37°C for 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

The rate of NADPH consumption is calculated from the linear portion of the curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control reaction.

-

The IC50 value is determined from the dose-response curve.

-

Anticancer Activity - MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials: Cancer cell lines (e.g., MCF-7, HepG2), cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO), test compound solutions.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value is determined from the dose-response curve.[1][3][4][5]

-

Anti-inflammatory Activity - Nitric Oxide (NO) Scavenging Assay (Griess Assay)

This assay measures the ability of a compound to scavenge nitric oxide, a key inflammatory mediator.

-

Reagents: Sodium nitroprusside solution (10 mM in PBS), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid), test compound solutions.

-

Procedure:

-

Mix the sodium nitroprusside solution with various concentrations of the test compound and incubate at room temperature for 150 minutes.

-

Add an equal volume of Griess reagent to the incubated solution.

-

Measure the absorbance at 546 nm.

-

The amount of nitric oxide scavenged is determined by the decrease in absorbance of the chromophore formed.

-

Calculate the percentage of NO scavenging and the IC50 value.[6][7][8][9][10]

-

Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are still under investigation. However, based on the activities of other phenolic acids, it is plausible that this compound modulates key signaling cascades involved in cellular responses to stress and inflammation.

Potential Involvement in NF-κB and MAPK Signaling

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation, cell proliferation, and survival. Many natural phenolic compounds have been shown to inhibit the activation of NF-κB and modulate the activity of MAPK pathways (including ERK, JNK, and p38). While direct evidence for this compound is currently lacking, it is a promising area for future research to elucidate its anti-inflammatory and anticancer mechanisms.

Below is a generalized DOT script representing a potential workflow for investigating the effect of this compound on a signaling pathway.

Neuroprotective Signaling

The neuroprotective effects of phenolic acids are often linked to their ability to activate antioxidant defense mechanisms and modulate signaling pathways involved in neuronal survival. Potential pathways include the Nrf2/ARE pathway, which upregulates the expression of antioxidant enzymes, and the PI3K/Akt pathway, which promotes cell survival. Further studies are needed to determine if this compound engages these or other neuroprotective signaling cascades.

Conclusion

This compound and its derivatives represent a promising class of natural compounds with a wide array of biological activities. While current research has provided initial insights into their potential as therapeutic agents, further in-depth studies are required to fully elucidate their mechanisms of action, establish comprehensive quantitative activity profiles, and explore their structure-activity relationships. The detailed experimental protocols and the overview of potential signaling pathways provided in this guide aim to facilitate future research in this exciting field. The continued investigation of this compound and its derivatives holds significant promise for the development of novel drugs for a variety of diseases.

References

- 1. 細胞計數與健康分析 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. 2.8.3. Nitric oxide radical scavenging assay [bio-protocol.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2.4.5. Nitric Oxide Scavenging Assay (NO) [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. mjas.analis.com.my [mjas.analis.com.my]

The Enigmatic Role of Piscidic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Plant Secondary Metabolite with Emerging Significance

Abstract

Piscidic acid, a p-hydroxybenzyl-tartaric acid, is a plant secondary metabolite with increasingly recognized roles in plant physiology and environmental interactions. While its presence has been documented in a select number of plant families, notably the Fabaceae and Cactaceae, a comprehensive understanding of its biosynthesis, physiological functions, and mechanisms of action is still unfolding. This technical guide provides a consolidated overview of the current knowledge on this compound, catering to researchers, scientists, and drug development professionals. It delves into its proposed biosynthetic origins, established roles in iron acquisition and oxidative stress mitigation, and presents available quantitative data. Furthermore, this guide outlines experimental protocols for its analysis and visualizes key pathways and workflows to facilitate further research into this intriguing molecule.

Introduction to this compound

This compound is a phenolic acid derivative of tartaric acid. Its discovery dates back to its isolation from the Jamaica dogwood (Piscidia erythrina)[1]. While not as ubiquitously distributed as other phenolic acids, it has been identified as a significant metabolite in specific plant species, where it appears to play crucial roles in nutrient uptake and stress responses. Its unique structure, featuring a p-hydroxybenzyl group attached to a tartaric acid backbone, underpins its chemical properties and biological activities.

Biosynthesis of this compound

The complete enzymatic pathway for the biosynthesis of this compound has not yet been fully elucidated. However, based on its chemical structure, it is widely accepted that it originates from the shikimate pathway, which is the central route for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of phenolic compounds in plants and microorganisms[2][3].

The shikimate pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate to eventually yield chorismate, a critical branch-point intermediate[2][4]. From chorismate, the pathway diverges to produce the aromatic amino acids. It is hypothesized that a precursor to the p-hydroxybenzyl moiety of this compound is derived from this pathway, likely from an intermediate in the biosynthesis of tyrosine. This aromatic precursor is then thought to be condensed with a four-carbon dicarboxylic acid, such as a derivative of tartaric acid, to form this compound. The biosynthesis of tartaric acid itself can occur through several pathways, including the degradation of ascorbic acid (Vitamin C)[5][6][7][8]. The precise enzymes catalyzing these condensation and modification steps to form this compound remain an area for future research.

Physiological Roles of this compound in Plants

Current research points to two primary physiological roles for this compound in plants: iron chelation and antioxidant activity.

Iron Chelation and Nutrient Mobilization

One of the most well-documented functions of this compound is its role as an iron chelator, particularly in the rhizosphere of pigeon pea (Cajanus cajan)[9][10]. In many soil types, especially alkaline soils, iron is present in its insoluble ferric (Fe³⁺) form, making it largely unavailable for plant uptake. Pigeon pea plants, particularly under phosphorus-deficient conditions, exude this compound from their roots into the surrounding soil[4][9][11].

This compound, with its carboxyl and hydroxyl groups, acts as a powerful chelating agent, binding to Fe³⁺ to form a soluble this compound-Fe³⁺ complex[9]. This complex can then be more readily taken up by the plant's roots, thereby overcoming iron limitation. This mechanism is a key adaptation for pigeon pea to thrive in nutrient-poor soils[12][10]. The release of this compound can also help to mobilize other essential micronutrients by preventing their precipitation in the soil.

References

- 1. itqb.unl.pt [itqb.unl.pt]

- 2. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Phospholipase D- and phosphatidic acid-mediated signaling in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives | Semantic Scholar [semanticscholar.org]

- 7. phytojournal.com [phytojournal.com]

- 8. scioninstruments.com [scioninstruments.com]

- 9. The pathway of biosynthesis of abscisic acid in vascular plants: a review of the present state of knowledge of ABA biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gcwgandhinagar.com [gcwgandhinagar.com]

- 11. researchgate.net [researchgate.net]

- 12. Evidence for a Universal Pathway of Abscisic Acid Biosynthesis in Higher Plants from 18O Incorporation Patterns - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Piscidic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidic acid, a noteworthy phenolic dicarboxylic acid, has garnered significant interest within the scientific community for its diverse biological activities, including antioxidant, antimicrobial, and insecticidal properties. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the initial discovery and structural elucidation, presents a compilation of its physicochemical properties, and outlines both historical and contemporary experimental protocols for its extraction and purification from natural sources. Furthermore, this guide illustrates the known mechanism of action of this compound as an inhibitor of HMG-CoA reductase within the cholesterol biosynthesis pathway, providing a visual representation of this critical interaction. The information compiled herein serves as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Discovery and History

The journey of this compound's discovery is rooted in the ethnobotanical use of its primary natural source, the Jamaican dogwood (Piscidia piscipula, synonym Piscidia erythrina). The bark of this tree has a long history of use as a fish poison, a property that hinted at the presence of potent bioactive compounds.

The first documented isolation and structural elucidation of this compound was reported in 1948 by W. Bridge, F. Coleman, and A. Robertson . Their seminal work, published in the Journal of the Chemical Society, described the extraction of this novel compound from the bark of Piscidia erythrina. Through meticulous chemical degradation and derivatization experiments, they successfully determined its structure as (2S,3R)-2,3-dihydroxy-2-[(4-hydroxyphenyl)methyl]butanedioic acid. This foundational research laid the groundwork for all subsequent investigations into the chemistry and biological activity of this compound.

Since its initial discovery, this compound has been identified in a variety of other plant species, including members of the Opuntia (prickly pear) genus, Cimicifuga racemosa (black cohosh), and Dioscorea nipponica, underscoring its distribution in the plant kingdom and suggesting its potential role in plant physiology.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its isolation, characterization, and application in research and development. The following table summarizes the key quantitative data reported for (+)-Piscidic acid.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₂O₇ | [1][2] |

| Molecular Weight | 256.21 g/mol | [1][2] |

| Melting Point | 184-184.5 °C (with decomposition) | [3] |

| Appearance | Powder | [4] |

| Purity (by HPLC) | ≥90.0% to Min. 95% | [2][4] |

| Solubility | Soluble in DMSO, Methanol, Ethanol. Limited solubility in water. | [4] |

| Specific Rotation | Information not consistently available in the reviewed literature. | |

| UV-Vis Absorption (λmax) | Specific absorption maxima not detailed in the reviewed literature. | |

| Infrared (IR) Spectroscopy (neat, cm⁻¹) | 3424–3262 (O-H), 1725 (C=O) | |

| ¹H-NMR (CDCl₃, ppm) | 6.99 (d, J = 8.6 Hz, 2H), 6.67 (d, J = 8.6 Hz, 2H), 4.55 (s, 1H), 2.98 (d, J = 14.0 Hz, 1H), 2.93 (d, J = 14.0 Hz, 1H) | |

| ¹³C-NMR (CDCl₃, ppm) | 175.6, 174.2, 154.5, 131.5, 126.9, 115.1, 80.6, 74.7, 40.4 |

Experimental Protocols for Isolation

The isolation of this compound from its natural sources involves a series of extraction and chromatographic steps. Below are outlines of both a historical and a general contemporary protocol.

Historical Isolation Protocol from Piscidia erythrina (Bridge, Coleman, and Robertson, 1948)

The pioneering work by Bridge and colleagues, while not detailed in the readily available abstracts, would have followed classical phytochemical methods of the era. A generalized representation of such a protocol is as follows:

-

Extraction: The dried and powdered bark of Piscidia erythrina was likely subjected to exhaustive extraction with a polar solvent such as ethanol or methanol to draw out the phenolic compounds.

-

Solvent Partitioning: The crude extract would then be concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their polarity. This compound, being a polar compound, would favor the aqueous or a more polar organic phase.

-

Acid-Base Extraction: Further purification could have been achieved by acid-base extraction, exploiting the carboxylic acid functional groups of this compound.

-

Crystallization: The final step would have involved repeated crystallization from a suitable solvent system to obtain pure this compound.

General Contemporary Protocol for Isolation from Plant Material

Modern isolation techniques offer improved efficiency and purity. The following is a generalized workflow applicable to the isolation of this compound from sources like Opuntia cladodes.

-

Sample Preparation: Fresh or dried plant material is ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered material is extracted with a suitable solvent, typically methanol or a methanol/water mixture, often with the aid of techniques like sonication or reflux to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to fractionate the components. This compound is expected to be enriched in the more polar fractions (e.g., ethyl acetate and aqueous fractions).

-

Column Chromatography: The polar fraction is subjected to column chromatography over a stationary phase like silica gel or Sephadex LH-20. A gradient elution system with a mixture of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) is used to separate the compounds.

-

Preparative HPLC: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

-

Structure Confirmation: The identity and purity of the isolated this compound are confirmed by spectroscopic methods, including NMR (¹H and ¹³C), mass spectrometry, and comparison with reference standards.

Experimental Workflow and Signaling Pathway

General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation of this compound from a plant source.

Caption: Generalized workflow for the isolation of this compound.

Signaling Pathway: Inhibition of HMG-CoA Reductase

This compound has been identified as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[5][6] By inhibiting this enzyme, this compound can reduce the endogenous production of cholesterol. This mechanism of action is shared with the widely used statin drugs. The following diagram illustrates the position of HMG-CoA reductase in the cholesterol biosynthesis pathway and the inhibitory action of this compound.

Caption: Inhibition of HMG-CoA Reductase by this compound.

Conclusion

This compound stands as a compelling natural product with a rich history and promising biological activities. From its initial discovery in the traditionally used Piscidia piscipula to its characterization as an inhibitor of a key enzyme in cholesterol metabolism, the study of this compound continues to be a relevant area of research. This guide has provided a consolidated resource covering the historical context, physicochemical properties, and isolation methodologies for this intriguing molecule. The detailed protocols and pathway diagrams are intended to facilitate further investigation by researchers and professionals in the fields of natural product chemistry and drug development, potentially leading to new therapeutic applications for this compound and its derivatives.

References

- 1. byjus.com [byjus.com]

- 2. (+)-Piscidic acid | CymitQuimica [cymitquimica.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]

- 5. Isorhamnetin derivatives and this compound for hypercholesterolemia: cholesterol permeability, HMG-CoA reductase inhibition, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

In Vitro Toxicological Profile of Piscidic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piscidic acid, a phenolic compound notably present in the plant Opuntia ficus-indica (prickly pear cactus), has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current understanding of the in vitro toxicological profile of this compound. Direct toxicological assessments of the isolated compound are limited in publicly available literature. Therefore, this document synthesizes data from studies on this compound-containing plant extracts to infer its safety profile. The available evidence suggests a low potential for in vitro cytotoxicity and genotoxicity. In fact, most studies highlight its role in the protective, antioxidant effects of these extracts against cellular stressors. This guide presents available quantitative data, details relevant experimental protocols, and visualizes key workflows and pathways to support further research and development.

Introduction to this compound

This compound, or p-hydroxybenzyltartaric acid, is a phenolic acid found in various plants, most significantly in the cladodes and flowers of Opuntia ficus-indica.[1][2] Phenolic compounds are a large group of plant secondary metabolites known for their antioxidant properties.[3] The primary focus of research on this compound has been its contribution to the antioxidant and protective effects of Opuntia extracts against oxidative stress.[1] This document aims to consolidate the available in vitro safety data to provide a baseline toxicological profile.

In Vitro Toxicity Data

Cytotoxicity Data

| Extract Source | Cell Line(s) | Concentration Range | Assay | Key Findings | Reference(s) |

| O. ficus-indica Flower | HepG2, HeLa | Up to 2.5 mg/mL | MTT | No cytotoxicity in HeLa. Cytotoxic to HepG2 cells only at the highest concentration (2.5 mg/mL). | [1][4] |

| O. ficus-indica Cladode, Fruit Flesh, Seed | HepG2, HeLa | Up to 2.5 mg/mL | MTT | No cytotoxic effects observed in either cell line. | [1][4] |

| O. ficus-indica Peel (Methanol Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Cytotoxic only at the highest concentrations. | [5] |

| O. ficus-indica Peel (Ethanol Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Cytotoxic only at the highest concentrations. | [5] |

| O. ficus-indica Peel (Ethanol-Water Extract) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay (CBPI) | Found to be cytotoxic in all tested concentrations. | [5] |

| O. ficus-indica Callus & Cladode (70% Ethanol Extracts) | RAW 264.7 | Up to 200 µg/mL | EZ-Cytox | No cytotoxicity observed in either sample. | [6] |

| Juices of nine Opuntia spp. | Prostate (PC3), Colon (Caco-2), Mammary (MCF-7), Hepatic (HepG2), Normal Fibroblasts | Not specified | Not specified | Viability of prostate and colon cancer cells were most affected. One variety reduced the growth of all four cancer cell lines without affecting normal fibroblast viability. | [7][8] |

Genotoxicity and Antigenotoxicity Data

| Extract Source | Cell Line/System | Concentration Range | Assay | Key Findings | Reference(s) |

| O. ficus-indica (Cladode, Flower, Fruit Flesh, Seed) | HepG2 | 0.312 - 2.5 mg/mL | Comet Assay, γH2AX In-Cell Western | No genotoxic effects observed. | [1] |

| O. ficus-indica (Cladode, Flower, Fruit Flesh, Seed) | HepG2 | 0.312 - 2.5 mg/mL | Comet Assay, γH2AX In-Cell Western | All extracts showed a protective effect against H₂O₂-induced genotoxicity. | [1] |

| O. ficus-indica Peel (Methanol, Ethanol, Ethanol-Water Extracts) | Human Lymphocytes | 10 - 200 µg/mL | CBMN Assay | No significant micronucleus induction observed. All extracts exerted high antigenotoxic activity against Mitomycin C. | [5] |

| O. ficus-indica Cladodes | Balb/c mice (in vivo) | 25, 50, 100 mg/kg b.w. | Micronucleus Assay, Chromosome Aberrations | Extract alone was found to be completely safe and did not induce any genotoxic effects. Showed efficient prevention against Zearalenone-induced genotoxicity. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are generalized protocols for the key in vitro assays mentioned in the summarized literature.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Expose cells to various concentrations of the test substance (e.g., Opuntia extract) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO₂. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Express cell viability as a percentage of the untreated control.

Genotoxicity Assessment (Comet Assay - Alkaline Version)

The single-cell gel electrophoresis (SCGE) or Comet assay detects DNA strand breaks in individual cells.

-

Cell Treatment: Expose cells to the test substance at various concentrations for a defined period.

-

Cell Harvesting: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose (0.5% in PBS) at 37°C and quickly pipette onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify on ice.

-

Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing NaCl, EDTA, Tris, and Triton X-100, pH 10) for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with freshly prepared alkaline electrophoresis buffer (containing NaOH and Na₂EDTA, pH > 13) for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at low voltage (e.g., 25 V) and controlled amperage (e.g., 300 mA) for 20-30 minutes. DNA fragments will migrate from the nucleus, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.

-

Visualization and Scoring: Visualize slides using a fluorescence microscope. Quantify the DNA damage by measuring the length and intensity of the comet tail using specialized image analysis software.

Genotoxicity Assessment (Cytokinesis-Block Micronucleus - CBMN Assay)

The CBMN assay detects micronuclei (MN) in cells that have completed one nuclear division. MN are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during mitosis.

-

Cell Culture and Treatment: Isolate human peripheral blood lymphocytes and stimulate with a mitogen (e.g., phytohaemagglutinin). Add the test substance at the beginning of the culture or after 24 hours.

-

Blocking Cytokinesis: After 44 hours of incubation, add Cytochalasin-B (e.g., 6 µg/mL) to block cytokinesis, resulting in binucleated cells.

-

Harvesting and Slide Preparation: At 72 hours, harvest the cells by centrifugation, treat with a hypotonic solution (e.g., KCl), and fix with a methanol/acetic acid solution. Drop the cell suspension onto clean microscope slides and air-dry.

-

Staining: Stain the slides with a suitable dye, such as Giemsa or a fluorescent DNA stain.

-

Scoring: Score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei according to established criteria.

-

Cytotoxicity Measurement: Determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cell proliferation and cytotoxicity, calculated as: CBPI = [M1 + 2(M2) + 3(M3) + 4(M4)] / N, where M1-M4 are the number of cells with 1-4 nuclei and N is the total number of cells scored.

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental frameworks relevant to the in vitro toxicology of plant-derived compounds like this compound.

Discussion and Conclusion

The available in vitro data, derived primarily from the study of Opuntia ficus-indica extracts, suggests that this compound possesses a favorable safety profile. These extracts are generally non-cytotoxic and non-genotoxic across various cell lines at physiologically relevant concentrations.[1][4][10] In some instances, cytotoxicity was observed, but typically at the highest concentrations tested or with specific extraction methods, suggesting the effect may be dose-dependent or influenced by other components in the extract.[1][5]

More compelling is the consistent observation of protective effects. This compound, as a component of these extracts, is implicated in the antioxidant mechanisms that protect cells from damage induced by oxidative stressors like hydrogen peroxide and UVA radiation.[1] This is further supported by antigenotoxicity studies, where extracts prevented DNA damage caused by known mutagens.[5][9]

References

- 1. Comparative UHPLC-HRMS Profiling, Toxicological Assessment, and Protection Against H2O2-Induced Genotoxicity of Different Parts of Opuntia ficus indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemopreventive effect of cactus Opuntia ficus indica on oxidative stress and genotoxicity of aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. openarchives.gr [openarchives.gr]

- 5. Phytochemical Analysis and Genotoxicological Evaluation of Prickly Pear Peel Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Cactus (Opuntia ficus-indica) Cladodes and Callus Extracts: A Study Combined with LC-MS Metabolic Profiling, In-Silico, and In-Vitro Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenolic composition, antioxidant capacity and in vitro cancer cell cytotoxicity of nine prickly pear (Opuntia spp.) juices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The antigenotoxic activities of cactus (Opuntia ficus-indica) cladodes against the mycotoxin zearalenone in Balb/c mice: prevention of micronuclei, chromosome aberrations and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of the Genotoxicity and Cytotoxicity of Opuntia ficus-indica Mucilage Through the Micronuclei Test In Vivo in the Mouse Blood [gavinpublishers.com]

Investigating the Insecticidal Properties of Piscidic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in exploring the insecticidal potential of piscidic acid. While historically, extracts from plants containing this compound, such as Piscidia piscipula (Fish Poison Tree), have been recognized for their toxic effects on fish and insects, detailed scientific investigation into the specific activity and mechanism of action of isolated this compound is an emerging field. This document provides a proposed framework for such an investigation, outlining key experimental protocols and data presentation strategies.

Introduction to this compound

This compound is a naturally occurring phenolic acid found in various plants, notably within the Leguminosae family. Its chemical structure and properties suggest potential bioactivity, but specific data on its insecticidal efficacy, target species, and mode of action are not yet extensively documented in publicly available literature. The general insecticidal effects of its source plants indicate that this compound is a promising candidate for development as a novel bio-insecticide.

Proposed Investigational Workflow

A systematic approach is crucial to thoroughly characterize the insecticidal properties of a novel compound like this compound. The following workflow is proposed as a robust methodology for researchers.

Caption: A proposed workflow for the systematic investigation of this compound's insecticidal properties.

Detailed Experimental Protocols

The following sections detail the methodologies for the key experiments outlined in the proposed workflow.

Preparation of this compound Solutions

For reproducible results, standardized preparation of test solutions is essential.

-

Stock Solution Preparation: Weigh a precise amount of purified this compound (e.g., 10 mg) using an analytical balance. Dissolve the compound in a minimal amount of a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), in which it is fully soluble.[1] Bring the solution to a final volume (e.g., 10 mL) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Serial Dilutions: Prepare a range of test concentrations by performing serial dilutions of the stock solution with the same solvent. For initial screenings, a broad range (e.g., 1, 10, 100, 1000 µg/mL) is recommended.

-

Control Solutions: A negative control (solvent only) must be included in all experiments to account for any effects of the solvent on the test insects. A positive control (a known insecticide) can also be used for comparison.

Insect Bioassays

The choice of bioassay depends on the target insect and the likely mode of exposure.

This method assesses the toxicity of the compound upon direct contact with the insect's cuticle.

-

Insect Selection: Use insects of a uniform age and size (e.g., third-instar larvae or 2-5 day old adults).

-

Anesthetization: Briefly anesthetize the insects using CO2 or by chilling them on a cold plate to facilitate handling.

-

Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound test solution to a specific location on the insect's body, typically the dorsal thorax.[1]

-

Observation: Place the treated insects in clean containers with access to food and water. Record mortality at regular intervals (e.g., 24, 48, and 72 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

This method evaluates the toxicity of the compound when ingested by the insect.

-

Diet Preparation: Prepare the standard artificial diet for the target insect species. While the diet is still liquid, incorporate the this compound solution to achieve the desired final concentrations. Ensure thorough mixing for uniform distribution. The solvent from the this compound solution should be allowed to evaporate before presenting the diet to the insects.

-

Exposure: Place a known number of insects in a container with a pre-weighed amount of the treated diet.

-

Data Collection: Record mortality at regular intervals. The amount of diet consumed can also be measured to assess any antifeedant effects.

Determination of LC50 and LD50

To quantify the toxicity of this compound, the Lethal Concentration 50 (LC50) or Lethal Dose 50 (LD50) should be determined. The LC50 is the concentration of the substance that kills 50% of a test population, while the LD50 is the dose that achieves the same result.

-

Dose-Response Experiment: Based on the results of preliminary bioassays, select a range of at least five concentrations that result in mortality between 10% and 90%.

-

Testing: Conduct the appropriate bioassay (contact or ingestion) with a sufficient number of insects per concentration (e.g., 30 insects, replicated 3-4 times).

-

Data Analysis: Analyze the mortality data using probit analysis to calculate the LC50 or LD50 values and their 95% confidence intervals.

Quantitative Data Presentation

All quantitative data should be summarized in clear and concise tables to allow for easy comparison and interpretation.

Table 1: Hypothetical Contact Toxicity of this compound against Spodoptera litura (72h)

| Concentration (µ g/insect ) | No. of Insects | No. of Replicates | Mean Mortality (%) |

| 0 (Control) | 30 | 3 | 3.3 |

| 1.0 | 30 | 3 | 16.7 |

| 2.5 | 30 | 3 | 33.3 |

| 5.0 | 30 | 3 | 56.7 |

| 7.5 | 30 | 3 | 83.3 |

| 10.0 | 30 | 3 | 96.7 |

| LD50 (95% CI) | \multicolumn{3}{c | }{4.8 (4.2 - 5.5) µ g/insect } |

Investigating the Mechanism of Action

Understanding how a compound kills an insect is critical for its development as an insecticide. Many insecticides are neurotoxic, and a common target is the enzyme acetylcholinesterase (AChE).

Acetylcholinesterase (AChE) Inhibition Assay

AChE is a key enzyme in the insect nervous system that breaks down the neurotransmitter acetylcholine. Inhibition of AChE leads to overstimulation of nerves, paralysis, and death.[2]

Caption: Hypothetical mechanism of AChE inhibition by this compound in an insect synapse.

Protocol for AChE Inhibition Assay (Ellman's Method)

-

Enzyme Preparation: Homogenize the heads or whole bodies of target insects in a suitable buffer and centrifuge to obtain a supernatant containing AChE.

-

Assay Procedure: In a 96-well plate, add the enzyme preparation, a substrate (acetylthiocholine iodide), and Ellman's reagent (DTNB).

-

Initiate Reaction: Add various concentrations of this compound to the wells.

-

Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored compound. Measure the change in absorbance over time using a spectrophotometer.

-

Analysis: A reduction in the rate of color change in the presence of this compound indicates inhibition of AChE. Calculate the IC50 value (the concentration of this compound required to inhibit 50% of the enzyme activity).

Conclusion

While the insecticidal properties of this compound are not yet fully elucidated, it represents a promising area of research for the development of new, naturally-derived pest control agents. The experimental framework, protocols, and data management strategies outlined in this guide provide a comprehensive roadmap for researchers to systematically investigate and characterize its potential. Such studies are essential to unlock the value of natural compounds like this compound in sustainable agriculture and public health.

References

Piscidic Acid: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piscidic acid, a phenolic compound naturally occurring in various plant species, notably the fish poison tree (Piscidia piscipula) and the prickly pear cactus (Opuntia ficus-indica), is emerging as a molecule of significant interest in the pharmaceutical and nutraceutical fields.[1][2] Its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, and cholesterol-lowering properties, suggest a broad therapeutic potential. This technical guide provides an in-depth analysis of the core therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Cholesterol Metabolism and Cardiovascular Health

This compound has demonstrated a dual-pronged approach to modulating cholesterol levels, positioning it as a promising candidate for the management of hypercholesterolemia and the prevention of cardiovascular diseases.

Inhibition of HMG-CoA Reductase

This compound acts as an inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By targeting this key enzyme, this compound can effectively reduce endogenous cholesterol production.

Quantitative Data: HMG-CoA Reductase Inhibition

| Compound | IC50 (µg/mL) | Source |

| This compound | 149.6 | [1] |

| Isorhamnetin Derivatives and this compound (Mixture) | 20.3 | [1] |

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

The inhibitory activity of this compound on HMG-CoA reductase is determined by a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

-

Materials: HMG-CoA reductase enzyme, HMG-CoA substrate, NADPH, assay buffer (e.g., potassium phosphate buffer, pH 7.4), this compound, and a microplate reader.

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding HMG-CoA reductase.

-